molecular formula C16H20ClN5O B12305212 3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride

3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride

Cat. No.: B12305212
M. Wt: 333.81 g/mol
InChI Key: QEBUUKWXUPPYPB-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride is a complex organic compound that features a unique combination of pyrazolo[1,5-a]pyrimidine and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide (DMF), dimethylacetamide (DMA), and various catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their conformational states. This can lead to alterations in cellular signaling pathways and physiological responses .

Properties

Molecular Formula

C16H20ClN5O

Molecular Weight

333.81 g/mol

IUPAC Name

3-methyl-5-(2-methyl-7-piperidin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2-oxazole;hydrochloride

InChI

InChI=1S/C16H19N5O.ClH/c1-10-7-15-18-9-13(14-6-11(2)20-22-14)16(21(15)19-10)12-4-3-5-17-8-12;/h6-7,9,12,17H,3-5,8H2,1-2H3;1H

InChI Key

QEBUUKWXUPPYPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=C(N3C(=CC(=N3)C)N=C2)C4CCCNC4.Cl

Origin of Product

United States

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